4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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Overview
Description
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes both aromatic and thioxomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(1-Methylethoxy)benzoic acid with thioxomethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid: A closely related compound with a similar structure but different substituents.
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid derivatives: Various derivatives with modifications to the aromatic or thioxomethyl groups.
Uniqueness
4-[[[[3-(1-Methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-11(2)24-15-5-3-4-13(10-15)16(21)20-18(25)19-14-8-6-12(7-9-14)17(22)23/h3-11H,1-2H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
SFKKTFRAFXTVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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